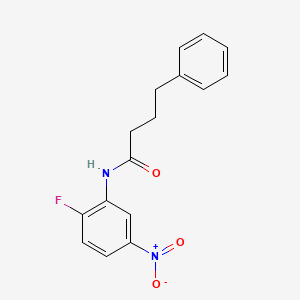![molecular formula C12H8ClN3O2S B3461640 6-chloro-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3461640.png)
6-chloro-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one
説明
6-chloro-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one, also known as CTMC, is a synthetic compound that has been developed for its potential use in scientific research. CTMC is a derivative of the natural compound coumarin, which is found in many plants and has been shown to have a variety of biological activities. CTMC has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 6-chloro-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase and protein kinase C, this compound has been shown to induce apoptosis in cancer cells, inhibit the formation of beta-amyloid fibrils, and act as a fluorescent probe for the detection of thiols in biological samples. This compound has also been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of 6-chloro-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one for lab experiments is its potential as a fluorescent probe for the detection of thiols in biological samples. This compound is also relatively easy to synthesize, which makes it a convenient compound for use in scientific research. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are many potential future directions for research on 6-chloro-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one. One area of research that is particularly promising is the development of this compound-based fluorescent probes for the detection of thiols in biological samples. Other potential future directions for research on this compound include the development of this compound-based anti-cancer agents, the investigation of its potential therapeutic effects on Alzheimer's disease, and the study of its antioxidant activity. Overall, this compound is a promising compound for scientific research with many potential applications in the future.
科学的研究の応用
6-chloro-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of thiols in biological samples. This compound has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In addition, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, with studies showing that it can inhibit the formation of beta-amyloid fibrils.
特性
IUPAC Name |
6-chloro-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c1-14-12-16-15-10(19-12)8-5-6-4-7(13)2-3-9(6)18-11(8)17/h2-5H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEBIJNECBRXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



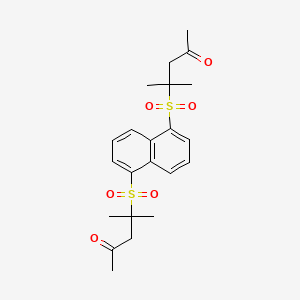
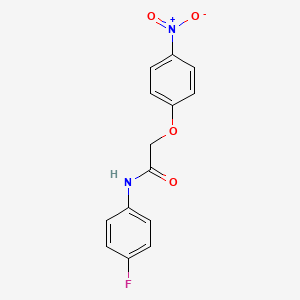
![4,4'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methyl-2-pentanone)](/img/structure/B3461583.png)
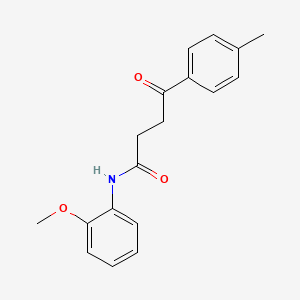
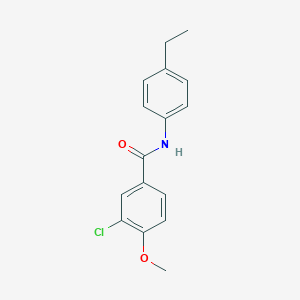
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B3461625.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B3461630.png)
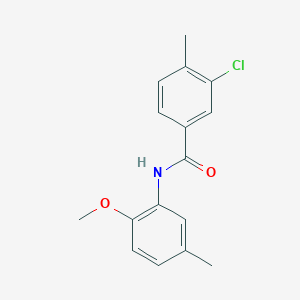

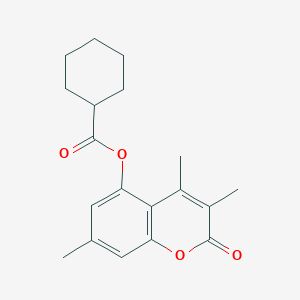
![2,4-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3461656.png)
![7-[(3-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3461659.png)
![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-methylpiperidine](/img/structure/B3461664.png)
